
3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the prop-2-ynylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The prop-2-ynylsulfanyl group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, highlighting its potential as a pharmaceutical compound.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the prop-2-ynylsulfanyl group, in particular, differentiates it from other quinazolinone derivatives and may contribute to its specific biological activities and potential therapeutic applications.
特性
IUPAC Name |
3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSBBGADCHGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)
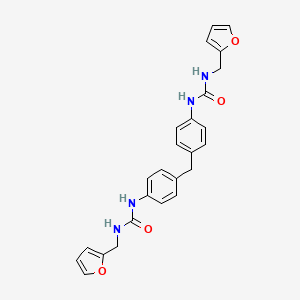
![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)
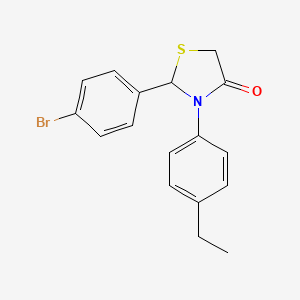
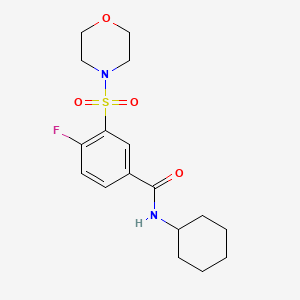
![4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5191127.png)
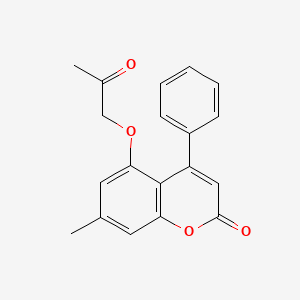
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
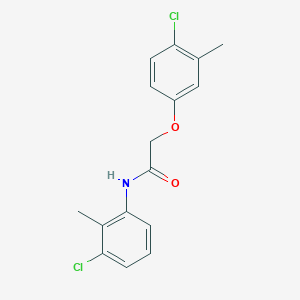
![ethyl [(5E)-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5191178.png)
![Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B5191186.png)
![2-(2-acetamidophenyl)-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
